2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone
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Overview
Description
2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound that features both methoxy and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the reaction of 3-nitrobenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted phenyl derivatives.
Scientific Research Applications
2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-((3-Methoxyphenyl)amino)-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone: Similar structure but with the methoxy group in a different position.
2-((3-Methoxyphenyl)amino)-1-(2-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
Uniqueness
The unique combination of the methoxy and nitro groups in 2-((3-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone gives it distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(3-methoxyanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-7-3-5-12(9-14)16-10-15(18)11-4-2-6-13(8-11)17(19)20/h2-9,16H,10H2,1H3 |
InChI Key |
VRHTVMNYOXSBTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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